molecular formula C9H15N3O2S B362374 N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide CAS No. 99063-88-4

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide

Cat. No.: B362374
CAS No.: 99063-88-4
M. Wt: 229.3g/mol
InChI Key: FFBPHMIUFVJBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is a heterocyclic compound that contains a thiazolidine ring. Thiazolidines are five-membered rings containing both sulfur and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide typically involves the reaction of a thiazolidine derivative with an appropriate acylating agent. One common method involves the use of thioglycolic acid and an amine, followed by cyclization to form the thiazolidine ring. The reaction conditions often include the use of a catalyst and may be carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Green chemistry approaches, such as solvent-free reactions and the use of reusable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to a therapeutic effect. The compound may also interact with cellular pathways involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
  • 2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-(4-(1-piperidinyl)phenyl)acetamide

Uniqueness

N-butyl-2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)acetamide is unique due to its specific substituents, which can influence its biological activity and chemical reactivity. The presence of the butyl group, for example, can affect its solubility and interaction with biological targets compared to other similar compounds .

Properties

IUPAC Name

2-(2-amino-4-oxo-1,3-thiazol-5-yl)-N-butylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2S/c1-2-3-4-11-7(13)5-6-8(14)12-9(10)15-6/h6H,2-5H2,1H3,(H,11,13)(H2,10,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBPHMIUFVJBOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)CC1C(=O)N=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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